molecular formula C10H11ClO3 B2466652 (3-Chloro-4-ethoxyphenyl)acetic acid CAS No. 56369-45-0

(3-Chloro-4-ethoxyphenyl)acetic acid

Cat. No.: B2466652
CAS No.: 56369-45-0
M. Wt: 214.65
InChI Key: NJJMHUPOCHBTJK-UHFFFAOYSA-N
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Description

(3-Chloro-4-ethoxyphenyl)acetic acid is a phenylacetic acid derivative of high interest in chemical synthesis and materials science research. This compound serves as a versatile chemical building block . The presence of both the carboxylic acid group and the chlorine atom on the phenyl ring makes it a valuable scaffold for constructing more complex molecules through various coupling and derivatization reactions . Researchers utilize such structures in crystal engineering to develop novel multicomponent crystals, such as salts and co-crystals, which can modify the physicochemical properties of materials for potential pharmaceutical and agrochemical applications . The chlorine and ether functional groups provide sites for robust intermolecular interactions, including hydrogen bonding and halogen bonding, which are critical in supramolecular chemistry . This product is intended for research purposes as a standard or intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloro-4-ethoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-2-14-9-4-3-7(5-8(9)11)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJMHUPOCHBTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization Studies of 3 Chloro 4 Ethoxyphenyl Acetic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes reactions such as esterification, amidation, and salt formation. These transformations are fundamental in modifying the compound's physicochemical properties.

The conversion of (3-Chloro-4-ethoxyphenyl)acetic acid to its corresponding esters is a common derivatization. This transformation is typically achieved through acid-catalyzed esterification, often referred to as Fischer esterification. The reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol.

The kinetics of esterification reactions are well-studied and generally follow a second-order rate law. zsmu.edu.ua The rate of ester formation is influenced by several factors:

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, as esterification is a reversible process, higher temperatures can also favor the reverse hydrolysis reaction if water is not removed.

Catalyst Concentration: The rate is typically proportional to the concentration of the acid catalyst. researchgate.net Homogeneous catalysts like sulfuric acid are effective and economical. researchgate.net

Reactant Ratio: Using an excess of the alcohol can shift the equilibrium towards the product side, increasing the yield of the ester, in accordance with Le Châtelier's principle.

While specific kinetic data for this compound is not extensively documented in the literature, the principles governing the esterification of similar carboxylic acids are directly applicable. researchgate.net For instance, the esterification of monochloroacetic acid with butan-1-ol in the presence of sulfuric acid has been studied, demonstrating the feasibility and kinetics of such reactions for halogenated phenylacetic acids. zsmu.edu.ua A related synthesis involves the hydrolysis of 3-chloro-4-allyloxy-phenyl acet (B560244) ethyl ester to its corresponding acid, illustrating the reversible nature of this transformation. google.com

Table 1: Typical Conditions for Fischer Esterification

Parameter Condition Rationale
Alcohol Methanol, Ethanol, etc. (often used as solvent) Reactant for ester formation. Used in excess to drive equilibrium.
Catalyst Concentrated H₂SO₄, HCl(g), p-TsOH Protonates the carbonyl group, activating the carboxylic acid.
Temperature Reflux Increases reaction rate.
Reaction Time Several hours Allows the reaction to approach equilibrium.

| Water Removal | Dean-Stark apparatus or desiccants | Removes the water byproduct to shift equilibrium towards the ester. |

The formation of an amide bond from the carboxylic acid moiety of this compound and an amine is a key transformation for creating a diverse range of derivatives. Direct reaction between a carboxylic acid and an amine requires very high temperatures and is often inefficient. Therefore, the carboxylic acid must first be "activated". This is achieved using a variety of coupling reagents that convert the carboxyl group's hydroxyl into a better leaving group, facilitating nucleophilic attack by the amine. uniurb.it

The mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides, an active ester, or an acid anhydride). This intermediate is then readily attacked by the amine to form the stable amide bond, regenerating the catalyst or producing easily removable byproducts. bachem.com

A wide array of modern coupling reagents has been developed, particularly for peptide synthesis, to ensure high yields, fast reaction times, and minimal side reactions like racemization. iris-biotech.de These reagents can be broadly categorized as carbodiimides, aminium/uronium salts, and phosphonium (B103445) salts. bachem.comiris-biotech.de Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used in conjunction with these reagents to suppress side reactions and increase efficiency. uniurb.itpeptide.com

Table 2: Common Peptide Coupling Reagents for Amide Bond Formation

Reagent Class Examples Abbreviation Mechanism/Characteristics
Carbodiimides Dicyclohexylcarbodiimide, Diisopropylcarbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide DCC, DIC, EDC Forms a reactive O-acylisourea intermediate. Byproducts can be insoluble (DCC) or water-soluble (EDC). bachem.compeptide.com
Aminium/Uronium Salts O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU, HATU Forms an active ester with HOBt or HOAt, respectively. Fast, efficient, and low racemization. HATU is particularly reactive. peptide.comresearchgate.net
Phosphonium Salts (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOP Forms an active ester. Known for high coupling efficiency, especially with sterically hindered amino acids. iris-biotech.de
Other Reagents 3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one DEPBT Forms a mixed anhydride. Noted for its remarkable resistance to racemization. peptide.com

| Triazine Derivatives | 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | DMTMM | Enables direct amidation in aqueous and organic solvents. units.it |

The acidic proton of the carboxylic acid group allows this compound to form salts with various bases. This is a common strategy in pharmaceutical sciences to modify the physicochemical properties of a compound, such as solubility and stability. nih.gov Beyond simple salt formation, the compound can also participate in the formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice. researchgate.net

Detailed studies on the closely related compound, 3-chloro-4-hydroxyphenylacetic acid (CHPAA), provide significant insight into this behavior. nih.gov CHPAA has been shown to form salts with a variety of linear and aromatic amines, including diethylamine (B46881) (DEA), di-N-butylamine (DBM), and various aminopyridines. nih.gov The formation of a salt versus a co-crystal is often predicted by the difference in pKa (ΔpKa) between the acid and the base; a ΔpKa greater than 4 typically leads to proton transfer and salt formation. nih.gov

Table 3: Crystallographic Data for Selected Salts of 3-Chloro-4-hydroxyphenylacetic Acid (CHPAA)

Co-former Stoichiometry (CHPAA:Co-former) Crystal System Space Group Key Interactions
Diethylamine (DEA) 2:1 Monoclinic P2₁/n N-H···O, C-H···Cl, Cl···Cl
Di-N-butylamine (DBM) 1:1 Monoclinic P2₁/c N-H···O, O-H···O, C-H···Cl
2-Aminopyridine (A2MP) 1:1 Monoclinic P2₁/c N-H···O, O-H···O, C-H···Cl
4-Dimethylaminopyridine (DMAP) 1:1 Orthorhombic Pbca N-H···O, O-H···O, C-H···Cl

Data sourced from studies on the 3-chloro-4-hydroxyphenylacetic acid analog. nih.gov

Transformations Involving the Substituted Phenyl Ring

The aromatic ring of this compound is susceptible to substitution reactions, primarily electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are dictated by the electronic effects of the substituents already present on the ring.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The outcome of such a reaction on a substituted benzene ring depends on the interplay of the directing effects of the existing substituents. unizin.orglibretexts.org The ring in this compound is trisubstituted with an ethoxy group, a chlorine atom, and an acetic acid moiety.

The directing effects of these groups are summarized below:

Ethoxy Group (-OC₂H₅) at C4: This is a strongly activating group due to its ability to donate electron density to the ring via resonance (+R effect). It is a powerful ortho-, para- director. msu.edu

Acetic Acid Group (-CH₂COOH) at C1: This group is deactivating due to the inductive effect of the carbonyl group. It is considered a meta- director. imperial.ac.uk The methylene (B1212753) (-CH₂) spacer insulates the ring somewhat from the full deactivating effect of the carboxyl group.

When multiple substituents are present, the most powerfully activating group typically controls the position of substitution. In this case, the ethoxy group is the strongest activating director. It directs incoming electrophiles to the positions ortho to it, which are C3 and C5. Since the C3 position is already occupied by the chlorine atom, the primary site for electrophilic attack is the C5 position.

This prediction is reinforced by the directing effects of the other groups. The chlorine at C3 also directs ortho (to C2) and para (to C5), thus favoring the C5 position. The acetic acid group at C1 directs meta (to C3 and C5), further supporting substitution at C5. Therefore, electrophilic reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions are all strongly predicted to yield the 5-substituted derivative of this compound.

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org The first, rate-determining step is the addition of the nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

A critical requirement for the SₙAr reaction to occur is the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are essential to stabilize the negative charge of the Meisenheimer complex through resonance. Without this stabilization, the intermediate is too high in energy to form at a practical rate. libretexts.org

In this compound, the leaving group is the chlorine atom at C3. The substituents relevant to its reactivity are:

The group para to the chlorine (at C6) is a hydrogen.

The group ortho to the chlorine (at C4) is the ethoxy group.

The other group ortho to the chlorine (at C2) is a hydrogen.

The ethoxy group is an electron-donating group, which deactivates the ring toward nucleophilic attack by increasing electron density. The acetic acid group is meta to the chlorine and therefore cannot provide resonance stabilization to the Meisenheimer complex. libretexts.org Since there are no strong electron-withdrawing groups in the crucial ortho or para positions, this compound is expected to be highly unreactive toward nucleophilic aromatic substitution under standard conditions. For this reaction to proceed, extremely harsh conditions or a different reaction mechanism, such as one involving a benzyne (B1209423) intermediate, would likely be required. scranton.edu

Oxidation and Reduction Pathways of Aromatic Moieties

The aromatic moiety of this compound possesses a unique electronic character, being substituted with both an electron-donating ethoxy group (-OEt) and an electron-withdrawing chloro group (-Cl). This substitution pattern dictates its susceptibility and regioselectivity in oxidation and reduction reactions.

Oxidation Pathways: The aromatic ring is activated towards electrophilic attack by the strongly activating ortho-, para-directing ethoxy group. However, it is also deactivated by the weakly deactivating, ortho-, para-directing chloro group. Under strong oxidizing conditions, the aromatic ring can undergo several transformations. Oxidation of substituted phenols with reagents like chlorine dioxide is known to yield quinone derivatives. ahmadullins.com While the ethoxy group offers some protection against oxidation compared to a hydroxyl group, severe conditions could potentially lead to demethylation followed by oxidation to form benzoquinone structures. More commonly, oxidation might target activated positions on the ring, leading to hydroxylation. Given the directing effects of the substituents, any electrophilic attack or oxidation would preferentially occur at the positions ortho to the activating ethoxy group (C2 and C6).

Another potential oxidative pathway involves the benzylic position (the -CH₂- group of the acetic acid side chain). Depending on the oxidant used, this position could be oxidized to a carbonyl group. In some related systems, such as the oxidation of 3-Arylbenzofuran-2(3H)-ones, autooxidation of solvents like tetrahydrofuran (B95107) (THF) can produce hydroperoxides that facilitate oxidative transformations. beilstein-archives.org

Reduction Pathways: The aromatic ring of this compound is generally stable under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) that are typically used to reduce other functional groups. The chloro and ethoxy substituents are also robust under these conditions.

Selective reduction of other functional groups on derivatives of this molecule can be achieved without affecting the aromatic core. For instance, in the synthesis of related compounds like 3-chloro-4-(4′-chlorophenoxy)aniline, a nitro group on the aromatic ring is selectively reduced to an amine using iron powder in acetic acid, leaving the chloro and ether functionalities intact. nih.gov Similarly, studies on the asymmetric reduction of α-chloro ketones, such as 2-chloro-1-(2,4-dichlorophenyl)ethanone, to the corresponding chiral alcohols demonstrate that the chloro-substituted aromatic ring is unaffected by enzymatic or whole-cell biocatalysts. researchgate.net This indicates a high degree of stability for the chlorinated aromatic system during reductions targeting adjacent functional groups.

The following table summarizes the plausible transformation pathways for the aromatic moiety.

TransformationReagents & ConditionsPlausible ProductsNotes
Oxidation Strong oxidants (e.g., KMnO₄, CrO₃)Ring hydroxylation, quinone formation, side-chain oxidationRegioselectivity is governed by the directing effects of -OEt and -Cl groups.
Reduction Catalytic Hydrogenation (e.g., H₂, Pd/C), Metal HydridesNo reaction on the aromatic ringThe aromatic ring, chloro, and ether groups are generally stable under common reducing conditions.

Strategic Derivatization for Enhanced Research Utility

Derivatization of the carboxylic acid functional group of this compound is a key strategy to modify its properties for specific research applications, such as enhancing its suitability for analytical techniques or using it as a precursor in synthetic pathways.

Preparation of Pentafluorobenzyl Derivatives for Chromatographic Analysis

For the analysis of carboxylic acids like this compound by gas chromatography (GC), derivatization is often necessary to increase the analyte's volatility and improve detection sensitivity. research-solution.comgcms.cz A widely used method is the formation of pentafluorobenzyl (PFB) esters. nih.govnih.gov

The reaction involves the esterification of the carboxylic acid with pentafluorobenzyl bromide (PFB-Br). This is typically carried out under basic conditions, where the carboxylate anion acts as a nucleophile, displacing the bromide from the PFB-Br reagent. The resulting PFB ester is significantly more volatile and thermally stable than the parent acid. nih.gov Furthermore, the polyfluorinated PFB group is strongly electron-capturing, which makes the derivative highly responsive to electron capture detection (GC-ECD), enabling sensitive and selective trace analysis. nih.govnih.gov The derivatization of the structurally similar 2,4-dichlorophenoxyacetic acid with PFB-Br for GC-ECD analysis has been well-documented, confirming the utility of this approach for chlorinated phenoxyacetic acids. nih.gov

The general procedure for this derivatization is outlined in the table below.

StepDescription
Analyte Preparation A sample containing this compound is dissolved in a suitable organic solvent.
Reaction Pentafluorobenzyl bromide (PFB-Br) is added as the derivatizing agent, often in the presence of a base or phase-transfer catalyst to facilitate the formation of the ester.
Conditions The reaction is typically heated to ensure completion.
Work-up The resulting PFB ester is extracted into an organic solvent, and the excess reagent is removed.
Analysis The final solution containing the PFB derivative is analyzed by GC, commonly with ECD or mass spectrometry (MS) detectors.

Acylation Strategies for Modified Reactivity and Spectroscopic Signatures

Acylation reactions involving this compound can be approached in two primary ways: using the molecule's acetic acid moiety as an acylating agent, or by performing an acylation reaction on its aromatic ring.

Acylation using the Carboxyl Group: The carboxylic acid can be converted into a more reactive acylating agent, such as an acyl chloride. This is typically achieved by reacting this compound with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting (3-chloro-4-ethoxyphenyl)acetyl chloride can then be used to acylate a wide range of nucleophiles, such as amines or alcohols, to form amides and esters, respectively. This modification introduces the (3-chloro-4-ethoxyphenyl)acetyl moiety into other molecules, altering their chemical properties and spectroscopic signatures.

Acylation of the Aromatic Ring (Friedel-Crafts Acylation): The aromatic ring can undergo electrophilic acylation, such as a Friedel-Crafts reaction. The outcome of this reaction is dictated by the existing substituents. The ethoxy group is a strong activating group that directs incoming electrophiles to the ortho and para positions. The chloro group is a deactivating group but also directs ortho and para. In this molecule, the para position relative to the ethoxy group is blocked by the chloro substituent. Therefore, acylation is expected to occur at one of the ortho positions (C-2 or C-6). Steric hindrance from the adjacent acetic acid side chain at C-1 and the chloro group at C-3 would likely favor acylation at the C-6 position. Research on the acylation of similar compounds like m-cresol (B1676322) has shown that forming an intermediate aromatic ester can significantly enhance acylation activity. osti.gov

These two distinct strategies are summarized below.

StrategyReagentsProduct Type
Use as an Acylating Agent 1. SOCl₂ or (COCl)₂2. Amine (R-NH₂) or Alcohol (R-OH)Amide or Ester derivative
Acylation of the Aromatic Ring Acyl chloride (R-COCl) / Lewis Acid (e.g., AlCl₃)Aromatic ketone (e.g., 6-acyl-(3-chloro-4-ethoxyphenyl)acetic acid)

Synthesis of Azetidinone Derivatives from Acetic Acid Precursors

This compound is a valuable precursor for the synthesis of 2-azetidinone (β-lactam) derivatives. The β-lactam ring is a key structural feature in many important antibiotics. chemijournal.com A common and effective method for constructing the azetidinone ring is the Staudinger synthesis, which involves the [2+2] cycloaddition between a ketene (B1206846) and an imine. chemijournal.com

A practical pathway begins with the conversion of this compound into its more reactive acid chloride derivative, (3-chloro-4-ethoxyphenyl)acetyl chloride, using a reagent like thionyl chloride. In a separate step, a Schiff base (imine) is prepared by the condensation of a primary amine with an aldehyde. The final cycloaddition step involves reacting the (3-chloro-4-ethoxyphenyl)acetyl chloride with the Schiff base in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA). chemijournal.com The base neutralizes the HCl byproduct generated during the reaction. This sequence allows for the introduction of the (3-chloro-4-ethoxyphenyl)acetyl moiety at the C4 position of the azetidinone ring.

An alternative route involves the use of hydrazones (Schiff bases derived from hydrazides). The hydrazide of this compound can be condensed with an aldehyde to form a hydrazone, which is then cyclized with chloroacetyl chloride to yield an N-amino-3-chloro-4-substituted-azetidinone. nih.govmdpi.com

The primary synthetic steps are outlined below.

StepReactantsProductMethod
1aThis compound, Thionyl Chloride (SOCl₂)(3-Chloro-4-ethoxyphenyl)acetyl chlorideAcid chloride formation.
1bAromatic Aldehyde (Ar-CHO), Primary Amine (R-NH₂)Schiff Base (Ar-CH=N-R)Imine condensation.
2(3-Chloro-4-ethoxyphenyl)acetyl chloride, Schiff Base, Triethylamine (TEA)1-R-3-((3-chloro-4-ethoxyphenyl)methyl)-4-Ar-azetidin-2-one[2+2] Cycloaddition (Staudinger Synthesis). chemijournal.com

Hydrazide and Schiff Base Formation

The carboxylic acid group of this compound serves as a starting point for the synthesis of hydrazides and subsequently, Schiff bases (specifically, hydrazones). These derivatives are important intermediates in organic synthesis and are themselves investigated for various biological activities. advancechemjournal.com

The synthesis typically begins by converting the carboxylic acid to its corresponding ester, for example, methyl (3-chloro-4-ethoxyphenyl)acetate, to facilitate the subsequent reaction. This ester is then refluxed with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol. researchgate.net The reaction proceeds via nucleophilic acyl substitution, where hydrazine displaces the alkoxy group of the ester to form (3-chloro-4-ethoxyphenyl)acetyl hydrazide.

The resulting acid hydrazide possesses a terminal primary amine group (-NH₂) which is nucleophilic and readily undergoes condensation with carbonyl compounds. advancechemjournal.comscience.gov Reacting the hydrazide with various aldehydes or ketones, often in the presence of a catalytic amount of glacial acetic acid, yields the corresponding Schiff bases (hydrazones). advancechemjournal.comjmchemsci.comekb.eg This reaction provides a versatile method for creating a library of derivatives, as a wide variety of carbonyl compounds can be employed.

Reaction StageReactantsProduct
Hydrazide Formation Methyl (3-chloro-4-ethoxyphenyl)acetate, Hydrazine Hydrate(3-Chloro-4-ethoxyphenyl)acetyl hydrazide
Schiff Base Formation (3-Chloro-4-ethoxyphenyl)acetyl hydrazide, Aldehyde (R-CHO) or Ketone (R-CO-R'), cat. Acetic AcidCorresponding Hydrazone / Schiff Base

Structural Characterization and Elucidation of 3 Chloro 4 Ethoxyphenyl Acetic Acid and Its Derivatives

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopy involves the interaction of electromagnetic radiation with matter to produce a spectrum, which provides a unique fingerprint of the molecule's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). thieme-connect.de The chemical environment of each nucleus dictates its resonance frequency, reported as a chemical shift (δ) in parts per million (ppm).

For (3-Chloro-4-ethoxyphenyl)acetic acid, ¹H NMR would provide information on the number of different types of protons and their neighboring protons through spin-spin coupling. The ethoxy group would exhibit a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons. The aromatic region would show distinct signals for the three protons on the benzene (B151609) ring, with their splitting patterns revealing their relative positions. The methylene protons of the acetic acid moiety (–CH₂COOH) would appear as a singlet.

¹³C NMR spectroscopy, often performed with proton decoupling, shows a single peak for each unique carbon atom in the molecule. thieme-connect.de The spectrum would confirm the total number of carbons and indicate their electronic environment (e.g., aromatic, aliphatic, carbonyl). The carbonyl carbon of the carboxylic acid would be found significantly downfield.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on known values for similar structural motifs.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predictive and based on general principles of NMR spectroscopy.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Carboxylic Acid (–COOH)10.0 - 12.0Singlet (broad)
Aromatic (Ar–H)6.8 - 7.3Multiplet
Methylene (–CH₂COOH)~3.6Singlet
Methylene (–OCH₂CH₃)~4.1Quartet
Methyl (–OCH₂CH₃)~1.4Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predictive and based on general principles of NMR spectroscopy.

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (–COOH)170 - 180
Aromatic (C-O)150 - 160
Aromatic (C-Cl)120 - 130
Aromatic (C-H, C-C)115 - 135
Methylene (–OCH₂)60 - 70
Methylene (–CH₂COOH)40 - 50
Methyl (–CH₃)10 - 20

Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign each proton signal to its corresponding carbon atom and map out the connectivity of the entire molecule.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net Specific functional groups absorb infrared radiation at characteristic frequencies, causing bonds to stretch or bend. nist.gov This allows for the rapid identification of the functional groups present.

In the IR spectrum of this compound, the most prominent feature would be a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O–H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch would be expected around 1700 cm⁻¹. Other key vibrations include C–O stretching for the ether and carboxylic acid groups, C=C stretching in the aromatic ring, and the C–Cl stretch, which typically appears in the fingerprint region (below 1500 cm⁻¹). researchgate.net

Raman spectroscopy, which measures the inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound Data is based on characteristic infrared absorption frequencies for common functional groups.

Functional GroupVibrational ModeCharacteristic Frequency Range (cm⁻¹)
Carboxylic AcidO–H stretch (H-bonded)2500 - 3300 (broad)
Carboxylic AcidC=O stretch1700 - 1725 (strong)
Aromatic RingC=C stretch1450 - 1600
Ether / Carboxylic AcidC–O stretch1000 - 1300
AlkylC–H stretch2850 - 3000
Aryl HalideC–Cl stretch600 - 800

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. msu.edu The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For this compound, the substituted benzene ring acts as the primary chromophore. The presence of the ethoxy group (an auxochrome) and the chlorine atom would influence the energy of the π → π* electronic transitions of the aromatic system. Typically, substituted benzene rings exhibit strong absorptions in the 200-300 nm range. The exact λmax would depend on the solvent used but is expected to be above 250 nm due to the electronic contributions of the oxygen and chlorine substituents on the aromatic ring. ijcrt.org

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. rsc.org

In the mass spectrum of this compound (molecular weight 214.64 g/mol ), the molecular ion peak (M⁺) would be observed at m/z ≈ 214. An important feature would be the presence of an M+2 peak at m/z ≈ 216 with an intensity about one-third that of the M⁺ peak, which is a characteristic isotopic signature for a molecule containing one chlorine atom.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (–OH, 17 Da) or the entire carboxyl group (–COOH, 45 Da). libretexts.orgdocbrown.info Another significant fragmentation would likely involve cleavage of the bond between the aromatic ring and the acetic acid side chain (benzylic cleavage), leading to a stable substituted benzyl-type cation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound Data is predictive and based on general fragmentation principles.

m/z ValuePossible Fragment IonFragmentation Pathway
214/216[C₁₀H₁₁ClO₃]⁺Molecular Ion (M⁺)
169/171[C₉H₁₀ClO]⁺Loss of –COOH (M - 45)
155/157[C₈H₈ClO]⁺Loss of –CH₂COOH

X-ray Crystallography for Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is dictated by a variety of intermolecular interactions. For this compound and its derivatives, these interactions are crucial in determining the material's physicochemical properties. While the specific crystal structure of this compound is not widely reported, detailed analysis of its close analog, 3-chloro-4-hydroxyphenylacetic acid (CHPAA), provides significant insight into the expected interactions. nih.gov

The primary interactions governing the crystal structure are strong hydrogen bonds formed by the carboxylic acid group. Typically, carboxylic acids form robust centrosymmetric dimers via O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. The ethoxy group, while less prone to strong hydrogen bonding than a hydroxyl group, can still act as a hydrogen bond acceptor.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. This analysis on related structures reveals that O···H, H···H, C···H, and Cl···H contacts are the most significant contributors to the crystal packing. nih.goviucr.org For instance, in salts derived from CHPAA, O···H contacts, indicative of hydrogen bonding, can account for over 30% of the total interactions on the Hirshfeld surface. nih.gov

Table 1: Common Intermolecular Interactions in Phenylacetic Acid Derivatives
Interaction TypeDescriptionTypical Participants
Strong Hydrogen BondForms robust synthons, often dictating the primary packing motif.Carboxylic acid O-H group (donor) and carbonyl O (acceptor).
Weak Hydrogen BondContributes to the overall stability of the 3D structure.Aromatic C-H (donor) with O or Cl atoms (acceptors).
π–π StackingAttractive, noncovalent interactions between aromatic rings.Phenyl rings of adjacent molecules.
Halogen BondingNoncovalent interaction involving a halogen atom as an electrophilic species.Chlorine atom and a Lewis base (e.g., oxygen).

Chromatographic Methodologies for Purity Assessment and Identification

Chromatographic techniques are indispensable for assessing the purity and confirming the identity of this compound. Both gas and liquid chromatography offer powerful solutions, each with specific requirements for this class of compound.

Direct analysis of this compound by gas chromatography (GC) is challenging. thermofisher.com The carboxylic acid group imparts high polarity and low volatility, leading to poor peak shape, tailing, and potential thermal degradation in the hot GC inlet and column. colostate.educhromforum.org To overcome these limitations, derivatization is a necessary step to convert the polar carboxylic acid into a more volatile and thermally stable analog. libretexts.org

The most common derivatization strategy for carboxylic acids is esterification, which replaces the acidic proton with an alkyl group. gcms.cz This process reduces polarity and hydrogen bonding capacity, significantly improving chromatographic performance. colostate.edu Other methods like silylation are also widely used. libretexts.org

Alkylation (Esterification): This is the most popular method for carboxylic acids. Reagents like diazomethane (B1218177) or dimethylformamide dialkyl acetals can be used to form methyl esters. Another approach is using an alcohol (e.g., methanol) in the presence of an acid catalyst like BF3 or HCl. colostate.edugcms.cz For halogenated acetic acids, alkylation reagents such as pentafluorobenzyl bromide (PFBBr) are particularly effective, creating derivatives with excellent chromatographic properties and high sensitivity for electron capture detection (ECD). thermofisher.com

Silylation: This reaction involves replacing the active hydrogen of the carboxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.org Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS esters are significantly more volatile and thermally stable.

The choice of derivatization reagent depends on the specific requirements of the analysis, including the presence of other functional groups and the desired sensitivity. gcms.cz

Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids
Derivatization MethodReagent ExampleDerivative FormedKey Advantages
Alkylation (Esterification)Pentafluorobenzyl bromide (PFBBr)Pentafluorobenzyl esterCreates stable derivatives, enhances ECD response. thermofisher.com
Alkylation (Esterification)Methanol/BF3Methyl esterQuantitative, produces stable and volatile esters. gcms.cz
SilylationBSTFATrimethylsilyl (TMS) esterReaction is generally fast and produces volatile derivatives.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of this compound in its native form, avoiding the need for derivatization. It is particularly well-suited for purity assessment and for quantifying the compound in complex mixtures. acs.org

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The retention of this compound is controlled by adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com

To ensure good peak shape and reproducible retention times for the acidic analyte, the mobile phase is often acidified with additives like formic acid, acetic acid, or phosphoric acid. sielc.comresearchgate.net This suppresses the ionization of the carboxylic acid group, leading to better interaction with the reverse-phase column. Detection is typically achieved using a UV detector, as the phenyl ring in the molecule is a strong chromophore, usually absorbing around 254 nm or 280 nm. For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). acs.org

Table 3: Typical HPLC Conditions for Analysis of Halogenated Phenylacetic Acids
ParameterConditionPurpose
ColumnReverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Provides separation based on hydrophobicity. acs.org
Mobile PhaseAcetonitrile/Water gradient with 0.1% Formic AcidElutes compounds from the column; acid suppresses analyte ionization. sielc.com
Flow Rate1.0 mL/minStandard analytical flow rate for efficient separation. sielc.com
DetectionUV at 254 nm or Mass Spectrometry (MS)UV for routine quantification; MS for identification and trace analysis. acs.orgsielc.com
Column TemperatureAmbient or controlled (e.g., 30-40 °C)Ensures reproducible retention times. acs.org

Computational Chemistry Approaches for 3 Chloro 4 Ethoxyphenyl Acetic Acid

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The analysis of these orbitals, particularly the frontier orbitals, is crucial for understanding chemical reactivity and intramolecular interactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. wuxiapptec.comwuxibiology.com

The energy of the HOMO is related to the ionization potential, indicating the ease of donating an electron. The energy of the LUMO is related to the electron affinity, indicating the ability to accept an electron. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.netwuxiapptec.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps predict the most likely sites for electrophilic and nucleophilic attack. ijcce.ac.irnih.gov

Table 2: Predicted Frontier Orbital Properties and Reactivity Descriptors for (3-Chloro-4-ethoxyphenyl)acetic Acid Note: This table contains representative values to illustrate the output of a HOMO-LUMO analysis.

ParameterSymbolPredicted Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-6.5Electron donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.2Electron accepting ability
Energy GapΔE = ELUMO - EHOMO5.3Chemical reactivity and kinetic stability
Ionization PotentialI ≈ -EHOMO6.5Energy to remove an electron
Electron AffinityA ≈ -ELUMO1.2Energy released when gaining an electron
Global Hardnessη = (I - A) / 22.65Resistance to change in electron distribution
Electrophilicity Indexω = (I + A)² / (8η)2.84Propensity to accept electrons

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular and intermolecular bonding and interactions. taylorandfrancis.com It provides a detailed picture of charge transfer and delocalization of electron density from filled Lewis-type (donor) orbitals to empty non-Lewis-type (acceptor) orbitals. ijcce.ac.irijnc.ir

This analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing effects resulting from the overlap of a filled bonding orbital with an adjacent empty anti-bonding orbital. The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated, with higher E(2) values indicating a more significant interaction and greater molecular stability. ijcce.ac.irnih.govtaylorandfrancis.com For this compound, NBO analysis can reveal key interactions, such as those involving the lone pairs on oxygen and chlorine atoms and the π-system of the benzene (B151609) ring. researchgate.net

Table 3: Predicted NBO Analysis of Key Donor-Acceptor Interactions in this compound Note: This table presents hypothetical E(2) values to illustrate the results of an NBO analysis.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Type of Interaction
LP(2) O(ether)π(Cring-Cring)~25.0p-π conjugation, charge delocalization
LP(3) Clπ(Cring-Cring)~5.0p-π conjugation, charge delocalization
π(Cring-Cring)π(Cring-Cring)~20.0Intra-ring π-delocalization
LP(2) O(carbonyl)σ(Cacid-Oacid)~2.5Hyperconjugation in carboxyl group
σ(Cring-H)σ(Cring-Cring)~4.5σ-σ hyperconjugation

Prediction of Physicochemical and Electronic Properties

Computational methods are extensively used to predict a wide range of physicochemical and electronic properties, which are crucial for applications in drug discovery and materials science. escholarship.orgdntb.gov.uaresearchgate.net For this compound, these predictions can guide synthesis and application by providing estimates of key molecular characteristics.

Table 4: Predicted Physicochemical and Electronic Properties for this compound Note: This table presents representative values for illustrative purposes.

PropertyPredicted ValueSignificance
Molecular Weight214.64 g/molBasic physical property
pKa~4.3Acid strength in solution
Log P (Octanol/Water)~2.8Lipophilicity and membrane permeability
Topological Polar Surface Area (TPSA)46.5 ŲIndicator of drug transport properties pulsus.com
Dipole Moment (μ)~3.5 DebyeOverall molecular polarity
Average Polarizability (α)~20 x 10-24 cm³Response to external electric fields
Number of Rotatable Bonds4Conformational flexibility

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would highlight several key reactive sites:

Nucleophilic Regions (Negative Potential): The most electron-rich areas, shown in red, are expected to be localized on the oxygen atoms. Specifically, the carbonyl oxygen of the carboxylic acid group (C=O) and the oxygen atom of the ethoxy group (-OCH2CH3) would be the primary sites for electrophilic interactions. These regions have a high density of lone-pair electrons, making them strong Lewis bases.

Electrophilic Regions (Positive Potential): The most electron-deficient region, depicted in blue, would be centered on the acidic proton of the carboxylic acid group (-COOH). This proton is highly susceptible to attack by nucleophiles, which is consistent with its acidic nature.

Intermediate Regions: The aromatic ring and the chlorine atom would display a more complex potential distribution. The electronegative chlorine atom would create a region of negative potential, while the π-system of the benzene ring would also show areas of electron density, though less intense than the oxygen atoms.

This mapping allows for a qualitative prediction of how the molecule will interact with other reagents, guiding the synthesis of new derivatives and the study of its intermolecular interactions. nih.gov

Topological Parameters (e.g., TPSA, LogP, Rotatable Bonds)

Topological parameters are calculated descriptors that provide insight into the physicochemical properties of a molecule, which are particularly important for assessing its potential as a therapeutic agent. These parameters are often used to evaluate "drug-likeness" based on established guidelines like Lipinski's Rule of Five.

For this compound, the key topological parameters are computationally predicted as follows:

ParameterPredicted ValueSignificance
Molecular Weight 214.65 g/mol Influences absorption and distribution.
Topological Polar Surface Area (TPSA) 46.53 ŲCorrelates with passive molecular transport through membranes.
LogP (Octanol-Water Partition Coefficient) 2.5Indicates the lipophilicity of the molecule, affecting its solubility and membrane permeability.
Hydrogen Bond Donors 1The hydroxyl group of the carboxylic acid.
Hydrogen Bond Acceptors 3The carbonyl and hydroxyl oxygens of the acid, and the ether oxygen.
Rotatable Bonds 4Measures molecular flexibility, which can impact binding to target proteins.

These calculated values suggest that this compound possesses physicochemical properties that are generally favorable for oral bioavailability according to Lipinski's rules (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).

Hyperpolarizability Calculations for Non-Linear Optical Activity

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability (β). Computational quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the hyperpolarizability of a molecule to predict its potential as an NLO material.

Molecules that exhibit significant NLO activity often possess a conjugated π-electron system with electron-donating groups (EDGs) and electron-accepting groups (EAWs). In this compound, the benzene ring provides the conjugated system. The ethoxy group (-OCH2CH3) acts as an electron donor, while the chlorine atom and the acetic acid group function as electron acceptors. This donor-acceptor framework can lead to significant intramolecular charge transfer upon excitation, which is a key requirement for a high hyperpolarizability value.

While specific computational studies on the hyperpolarizability of this compound are not widely reported, analysis of similar substituted aromatic compounds suggests that it could exhibit NLO properties. nih.gov The calculation of its first-order hyperpolarizability (β) would be a critical step in assessing its suitability for NLO applications.

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in the prediction and interpretation of various molecular spectra. By simulating spectra and comparing them with experimental data, a deeper understanding of the molecule's structure and vibrational modes can be achieved.

Theoretical Vibrational Frequencies (FT-IR, FT-Raman) Comparison with Experimental Data

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are commonly used to compute the harmonic vibrational frequencies of a molecule in its ground state. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data. nih.gov

For this compound, a comparison of theoretical and experimental vibrational frequencies helps in the definitive assignment of spectral bands. Based on studies of structurally similar compounds like (4-Chloro-2-methylphenoxy) acetic acid and 3-chloro-4-hydroxyphenylacetic acid, the following assignments can be anticipated. pulsus.comnih.gov

Vibrational ModeTheoretical Scaled Wavenumber (cm⁻¹) (Anticipated)Experimental Wavenumber (cm⁻¹) (from Analogs)
O-H Stretch (Carboxylic Acid) ~34503431
C-H Stretch (Aromatic) ~3100-30003088
C-H Stretch (Aliphatic) ~2980-29002960
C=O Stretch (Carboxylic Acid) ~17101694
C-C Stretch (Aromatic Ring) ~1600-14501595, 1490
C-O Stretch (Ether & Acid) ~1250, ~11201245, 1115
C-Cl Stretch ~750760

This correlative analysis between theoretical and experimental data is crucial for confirming the molecular structure and understanding the vibrational characteristics associated with its specific functional groups. pulsus.comnih.gov

NMR Chemical Shift Prediction and Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov These theoretical predictions are valuable for assigning signals in experimental spectra and for confirming conformational details.

The predicted chemical shifts for this compound are based on its electronic environment. The protons and carbons are in distinct chemical environments, which would lead to a unique set of signals. Based on data from analogous compounds like 3-chloro-4-hydroxyphenylacetic acid and phenoxyacetic acid, the expected chemical shifts can be estimated. chemicalbook.comchemicalbook.com

¹H NMR Predicted Chemical Shifts (Relative to TMS):

Proton Environment Expected δ (ppm)
-COOH Carboxylic Acid ~11.0 - 12.0
Ar-H Aromatic Protons ~6.9 - 7.3
-O-CH₂- Methylene (B1212753) (Ether) ~4.1
-CH₂-COOH Methylene (Acid) ~3.6

| -CH₃ | Methyl (Ether) | ~1.4 |

¹³C NMR Predicted Chemical Shifts (Relative to TMS):

Carbon Environment Expected δ (ppm)
-COOH Carboxylic Acid ~175
Ar-C-O, Ar-C-Cl Aromatic (substituted) ~150, ~125
Ar-C-H Aromatic (unsubstituted) ~115 - 130
-O-CH₂- Methylene (Ether) ~65
-CH₂-COOH Methylene (Acid) ~40

| -CH₃ | Methyl (Ether) | ~15 |

Comparing these computationally derived shifts with experimentally recorded spectra allows for unambiguous signal assignment and structural verification.

UV-Vis Spectra Simulation in Various Solvents

UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for simulating UV-Vis absorption spectra by calculating the excitation energies and oscillator strengths of electronic transitions. A key aspect of these simulations is accounting for the effect of the solvent, which can significantly alter the position of the absorption maximum (λmax).

For this compound, the main chromophore is the substituted benzene ring. The expected electronic transitions would be π→π* transitions associated with the aromatic system and n→π* transitions involving the lone pairs on the oxygen and chlorine atoms. The polarity of the solvent can stabilize either the ground state or the excited state, leading to shifts in λmax.

Bathochromic Shift (Red Shift): A shift to a longer wavelength, often observed in polar solvents for π→π* transitions.

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, often seen for n→π* transitions in polar, protic solvents due to hydrogen bonding with the lone pairs.

Simulations in different solvents can predict these shifts, providing insight into the nature of the electronic transitions and the solute-solvent interactions.

SolventPolarityExpected Effect on π→π* λmax
Hexane Non-polarReference λmax
Chloroform Moderately PolarSlight Bathochromic Shift
Ethanol Polar, ProticBathochromic Shift
Water Highly Polar, ProticSignificant Bathochromic Shift

These simulations are vital for interpreting experimental UV-Vis spectra and understanding the electronic properties of the molecule in different chemical environments.

Conformational Analysis and Molecular Dynamics Simulations

Computational chemistry provides powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules. For this compound, conformational analysis and molecular dynamics (MD) simulations offer insights into its flexibility, preferred shapes, and the energetic landscape that governs its structural transitions. While direct computational studies on this compound are not extensively available in the public domain, we can infer its likely conformational properties and dynamic behavior based on established principles and computational studies of structurally related molecules, such as substituted phenoxyacetic and phenylacetic acids.

Conformational Analysis

τ1 (C-O-C-C): Rotation around the ether linkage, which governs the orientation of the ethoxy group relative to the phenyl ring.

τ2 (O-C-C-C): Rotation of the entire ethoxy group with respect to the plane of the phenyl ring.

τ3 (C-C-C=O): Rotation of the acetic acid side chain relative to the phenyl ring.

τ4 (O=C-O-H): Rotation within the carboxylic acid group, leading to syn and anti conformers.

A potential energy surface (PES) scan is a common computational method to explore the conformational space. researchgate.netuni-muenchen.de This involves systematically rotating a specific dihedral angle and calculating the molecule's energy at each step. By identifying the energy minima and the barriers between them, the most stable conformers and the energy required for interconversion can be determined.

For the carboxylic acid group (τ4), studies on similar molecules have shown that the syn conformation, where the hydroxyl hydrogen is pointed towards the carbonyl oxygen, is generally more stable than the anti conformation in the gas phase due to the formation of an intramolecular hydrogen bond. nih.govcore.ac.uk The energy difference is typically in the range of 4-6 kcal/mol. nih.gov

The rotation of the acetic acid side chain (τ3) and the ethoxy group (τ1, τ2) is influenced by steric and electronic effects of the substituents on the phenyl ring. The chloro and ethoxy groups will influence the rotational barriers and the preferred orientations of the side chains. Based on analogous systems, the rotational barriers for similar side chains can range from 2 to 15 kcal/mol, depending on the specific interactions. nih.govcore.ac.uk

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (τ3)Dihedral Angle (τ4)Relative Energy (kcal/mol)
A~90° (perpendicular)syn0.0 (Global Minimum)
B~0°/180° (planar)syn2.5
C~90° (perpendicular)anti5.0
D~0°/180° (planar)anti7.5

Note: This table presents hypothetical data based on typical values for similar molecular structures to illustrate the likely conformational energy landscape. The values are for a gas-phase simulation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions and conformational changes. fishersci.ca In a typical MD simulation, the molecule is placed in a simulated environment (e.g., in a solvent box) and the forces on each atom are calculated. Newton's equations of motion are then used to predict the positions and velocities of the atoms over a short time step. By repeating this process, a trajectory of the molecule's dynamic behavior is generated.

For this compound, an MD simulation could reveal:

Flexibility of the Side Chains: The simulation would show the range of motion of the ethoxy and acetic acid side chains, indicating their flexibility under physiological conditions.

Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen, or other non-covalent interactions, could be assessed.

Solvent Effects: By including explicit solvent molecules in the simulation, the influence of the environment on the conformational preferences can be studied. For instance, in a polar solvent like water, the energetic preference for the syn conformer of the carboxylic acid might be reduced due to competing hydrogen bonds with water molecules. nih.gov

Conformational Transitions: The simulation could capture transitions between different low-energy conformations, providing information about the timescales of these processes.

Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of this compound

ParameterValue
Force FieldAMBER, CHARMM, or OPLS
Solvent ModelTIP3P or SPC/E (for aqueous simulation)
Temperature300 K
Pressure1 atm
Simulation Time100 ns
Time Step2 fs

Note: This table provides a set of typical parameters for an MD simulation and does not represent data from a specific study on this molecule.

Biochemical and Molecular Interaction Studies of 3 Chloro 4 Ethoxyphenyl Acetic Acid and Its Analogs

Investigation of Metabolic Transformations in Non-Human Biological Systems

The metabolic fate of (3-Chloro-4-ethoxyphenyl)acetic acid and its related analogs has been a subject of interest, particularly within microbial systems, due to their structural similarity to widely used herbicides and other xenobiotics. These studies are crucial for understanding the environmental persistence and potential for bioremediation of such compounds.

Fungi are known for their significant metabolic capabilities, enabling them to transform a wide array of organic compounds. In the context of chloro-substituted phenylacetic acids, a key fungal metabolite identified is 3-chloro-4-hydroxyphenylacetic acid (CHPAA). nih.govresearchgate.net This compound has been isolated from the fermentation broth of the microfungus Xylaria sp. researchgate.net The formation of CHPAA from a precursor like this compound would involve an O-dealkylation reaction, a common metabolic pathway in fungi, where the ethyl group is cleaved from the phenolic oxygen.

Further investigation into the fungal metabolism of these compounds is driven by the potential biological activities of the resulting metabolites. nih.gov For instance, libraries based on the CHPAA framework have been developed for screening in pharmaceutical and agrochemical research. nih.gov

While specific enzymatic pathways for this compound are not extensively detailed, the biotransformation of structurally related chlorophenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), is well-characterized and provides a model for potential metabolic routes. The degradation is typically initiated by an α-ketoglutarate-dependent dioxygenase, which cleaves the acetic acid side chain. nih.gov

The subsequent steps involve a series of enzymatic reactions that break down the aromatic ring. This established pathway for related compounds suggests a plausible biotransformation route for this compound, which would likely involve initial O-de-ethylation followed by side-chain removal and ring cleavage.

Table 1: Potential Enzymatic Biotransformation Steps for Chloro-substituted Phenylacetic Acids (based on 2,4-D pathway)

Step Reaction Enzyme Class (Example from 2,4-D pathway) Substrate (Analog) Product (Analog)
1Side-chain removalα-ketoglutarate-dependent dioxygenase (TfdA)2,4-Dichlorophenoxyacetic acid2,4-Dichlorophenol
2HydroxylationHydroxylase (TfdB)2,4-DichlorophenolDichlorocatechol
3Ring CleavageDioxygenase (TfdC)Dichlorocatechol2,4-dichloro-cis,cis-muconate
4CycloisomerizationCycloisomerase (TfdD)2,4-dichloro-cis,cis-muconate2-chlorodienelactone
5HydrolysisHydrolase (TfdE)2-chlorodienelactone2-chloromaleylacetate
6ReductionReductase (TfdF)2-chloromaleylacetate3-oxoadepate

The microbial degradation of chlorophenoxyacetic herbicides like 2,4-D and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) has been extensively studied in various bacterial strains, including Cupriavidus necator JMP134 and Pseudomonas species. nih.govresearchgate.net These microorganisms have demonstrated the ability to utilize these compounds as a sole source of carbon and energy. frontiersin.org

The degradation efficiency is influenced by environmental factors such as pH and temperature, with optimal conditions generally being neutral to slightly alkaline pH (7–8) and temperatures between 30°C and 40°C. prakritimitrango.com Studies have shown that microbial communities from contaminated soils can effectively degrade mixtures of these herbicides. frontiersin.org However, the degradation of mixtures can sometimes be complex, with the catabolism of one compound potentially inhibiting the breakdown of another, leading to the accumulation of intermediate metabolites like chlorophenols. researchgate.net The genetic basis for this degradation is often plasmid-borne, with the tfd genes encoding the key enzymes in the catabolic pathway. nih.gov

Molecular Interactions with Biological Macromolecules (In Vitro/In Silico)

Understanding the interaction of small molecules with biological macromolecules is fundamental to elucidating their mechanism of action and potential biological effects. In silico methods like molecular docking are valuable tools for predicting these interactions.

While direct studies on the interaction of this compound with Hepatocyte Nuclear Factor 4α (HNF4α) are not prominent in the reviewed literature, research into its analogs has provided insights into interactions with other protein targets. For example, a library of secondary amide analogs derived from the fungal metabolite 3-chloro-4-hydroxyphenylacetic acid was screened for binding affinity to bovine carbonic anhydrase II. researchgate.net This screening identified a specific analog, 2-(3-Chloro-4-hydroxyphenyl)-N-(4-sulfamoylphenethyl)acetamide, as a potent inhibitor of the enzyme, demonstrating that this chemical scaffold can engage in specific and strong interactions with protein binding sites. researchgate.net Such findings suggest that derivatives of this compound could potentially be designed to interact with a variety of enzymatic and receptor targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. longdom.org This method is widely used in drug design and to understand the molecular basis of a compound's biological activity. nih.govnih.gov

In the context of antimicrobial research, docking studies are frequently performed to investigate how potential therapeutic agents interact with essential proteins in bacteria and fungi. nih.govresearchgate.net For example, studies have docked novel prenylated chalcones into the active sites of fungal proteins like EF1α and RPB2 to rationalize their antifungal activity. nih.gov The results of such studies are typically quantified by a binding energy score, which indicates the affinity of the ligand for the protein target. A lower binding energy generally suggests a more stable interaction.

Although specific docking studies for this compound against bacterial and fungal proteins were not detailed in the provided search results, the methodology is well-established for analogous structures. Such in silico analyses for this compound would involve preparing the 3D structure of the ligand and the chosen protein target, followed by computational simulation to identify the most favorable binding poses and calculate the corresponding binding affinities. This approach could elucidate potential mechanisms of action and guide the development of more potent analogs.

Structural Basis of Molecular Activity

While direct molecular modeling studies on this compound are not extensively available in the reviewed literature, the structural basis for its activity can be inferred from structure-activity relationship (SAR) studies on related phenylacetic acid and chlorophene analogs. researchgate.netnih.gov The biological activity of such compounds is intrinsically linked to the arrangement and properties of the substituents on the phenyl ring and the acetic acid moiety.

The core structure, phenylacetic acid, provides a fundamental scaffold. The activity of its derivatives is significantly modulated by the nature and position of substituents on the phenyl ring. For instance, SAR studies on aryl acetamide (B32628) triazolopyridazines revealed a preference for electron-withdrawing groups on the aryl tail group, with the 3,4-dichloro substitution pattern showing synergistic effects. nih.gov In the case of this compound, the presence of a chlorine atom at the meta-position (C3) and an ethoxy group at the para-position (C4) are critical determinants of its molecular interactions.

The Ethoxy Group: The ethoxy group at the C4 position is an electron-donating group. It can act as a hydrogen bond acceptor and its alkyl chain can engage in hydrophobic (lipophilic) interactions within a receptor's binding pocket. The balance between the electron-withdrawing chloro group and the electron-donating ethoxy group creates a specific electronic profile that can dictate binding affinity and specificity to target proteins.

The Acetic Acid Moiety: The carboxylic acid group is a key functional group, capable of acting as a hydrogen bond donor and acceptor. In physiological conditions, it can deprotonate to form a carboxylate anion, which can form strong ionic interactions or salt bridges with positively charged residues (e.g., lysine, arginine) in a protein's active site. nih.gov

Together, these structural features—the substituted phenyl ring and the acetic acid side chain—create a molecule with a specific size, shape, and distribution of charge that determines its ability to bind to and modulate the function of biological targets.

In Vitro Biological Activity Investigations (Excluding Clinical Human Data)

Direct studies on the antimicrobial activity of this compound were not identified in the reviewed literature. However, significant research has been conducted on its parent compound, phenylacetic acid (PAA), and other related chlorinated derivatives, demonstrating their potential as antimicrobial agents.

Furthermore, derivatives incorporating a 3-chloro-azetidin-2-one moiety, which involves a cyclization of a chloro-acetyl group, have been synthesized and evaluated for their antimicrobial properties. researchgate.netconsensus.app For example, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives showed moderate to high in vitro antibacterial action. researchgate.net Similarly, novel 3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones displayed considerable activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumonia) bacteria, as well as fungi (Aspergillus flavus, Fusarium oxysporum). consensus.appresearchgate.net These findings suggest that the presence of a chloro-substituted acyl or related structure is a viable strategy for developing compounds with antimicrobial potential.

The data for the parent compound, Phenylacetic Acid, is summarized in the table below.

MicroorganismActivity TypeEffective ConcentrationReference
Pythium ultimumGrowth Inhibition10-50 µg/mL nih.gov
Phytophthora capsiciGrowth Inhibition10-50 µg/mL nih.gov
Rhizoctonia solaniGrowth Inhibition10-50 µg/mL nih.govresearchgate.net
Saccharomyces cerevisiaeGrowth Inhibition10-50 µg/mL nih.govresearchgate.net
Pseudomonas syringaeGrowth Inhibition10-50 µg/mL nih.govresearchgate.net

While specific in vitro antiproliferative data for this compound is not available in the surveyed literature, its parent compound, phenylacetate (B1230308), and numerous analogs have been investigated as potential anticancer agents. brieflands.com Phenylacetate and related aromatic fatty acids are known to possess anti-proliferative and differentiating effects on various human cancer cell lines, including leukemias, prostate carcinomas, and breast carcinomas. brieflands.com

Studies on derivatives aim to enhance the potency of the phenylacetic acid scaffold. For example, newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives were found to selectively inhibit the proliferation of colon cancer cells. researchgate.net Another study on 7-chloro-(4-thioalkylquinoline) derivatives demonstrated cytotoxic activity against a panel of eight human cancer cell lines, with IC50 values in the low micromolar range for the most active compounds. mdpi.com The antiproliferative activity of 3-chloro-azetidin-2-one derivatives has also been noted against human breast cancer cell lines. nih.gov

The antiproliferative activity of lathyrol-3-phenylacetate-5,15-diacetate, another analog, was demonstrated against lung cancer A549 cells, with an IC50 value of 17.51 ± 0.85 μM. mdpi.com This compound was found to induce apoptosis through a mitochondrial pathway. mdpi.com These examples underscore the potential of the chloro-substituted phenylacetic acid framework as a basis for the development of novel anticancer agents.

The table below presents in vitro antiproliferative data for selected analogs.

Compound/AnalogCancer Cell LineActivity (IC50/GI50)Reference
Lathyrol-3-phenylacetate-5,15-diacetateA549 (Lung)17.51 ± 0.85 µM mdpi.com
7-chloro-(4-thioalkylquinoline) derivatives (selected)CCRF-CEM (Leukemia)0.55–2.74 µM mdpi.com
5-chloro-indole-2-carboxylate derivative (3e)VariousGI50: 29-78 nM mdpi.com

Based on the available scientific literature, no studies have been conducted to investigate the direct modulatory effects of this compound or its close analogs on cellular pathways involving the regulation of the transcription factor Forkhead box P3 (FoxP3). FoxP3 is a crucial master regulator for the development and function of regulatory T (Treg) cells, which play a vital role in maintaining immune tolerance. nih.govfrontiersin.org Research into the modulation of FoxP3 expression is an active area in immunology and cancer therapy. For instance, studies have shown that molecules like retinoic acid can enhance TGFβ-induced expression of FoxP3, and that acidic microenvironments, such as those found in tumors, can also augment Treg induction. nih.govnih.gov However, a direct link between phenylacetic acid derivatives and this specific immunomodulatory pathway has not been established in the reviewed literature.

Advanced Applications of 3 Chloro 4 Ethoxyphenyl Acetic Acid in Chemical Science

Role as a Chemical Intermediate in Complex Organic Synthesis

The reactivity of the carboxylic acid group, combined with the specific substitution pattern on the aromatic ring, allows (3-Chloro-4-ethoxyphenyl)acetic acid to serve as a valuable precursor in multi-step synthetic pathways.

While this compound is structurally related to intermediates used in pharmaceutical synthesis, a direct role as a key building block in the widely reported synthesis pathways for the antiplatelet drug Ticagrelor is not prominently documented. The synthesis of Ticagrelor involves complex heterocyclic intermediates, and while acetic acid is frequently used as a reagent or solvent in various steps, the specific this compound molecule is not cited as a primary precursor in major manufacturing routes. nih.govjocpr.comrasayanjournal.co.ingoogleapis.com

For instance, established methods for preparing Ticagrelor often involve the reduction of a nitro group using iron in an acetic acid system or the formation of a triazole ring using sodium nitrite (B80452) in acetic acid. jocpr.comrasayanjournal.co.in However, these processes utilize different core intermediates. The potential for this compound to be used in developing novel, alternative synthetic routes remains an area for exploration, but it is not a component of the current, conventional synthesis.

The true value of this compound lies in its potential as a scaffold for creating diverse and advanced organic molecules. Its parent compound, 3-Chloro-4-hydroxyphenylacetic acid (CHPAA), has been used to develop screening libraries for both pharmaceutical and agrochemical research. mdpi.com By modifying the hydroxyl group to an ethoxy group, chemists can alter properties such as solubility, lipophilicity, and metabolic stability, making this compound a valuable derivative for similar applications.

Phenylacetic acid and its derivatives are known building blocks for many drugs, including well-known anti-inflammatory agents. mdpi.com The specific substitution on this compound makes it a candidate for synthesizing new bioactive molecules. Research on related phenoxy acetic acid derivatives has shown their potential as selective COX-2 inhibitors for treating inflammation. mdpi.com

The general synthetic utility is highlighted in the table below, showcasing reaction types where phenylacetic acid derivatives are commonly employed.

Reaction TypeReagents & ConditionsProduct ClassPotential Application
EsterificationAlcohol, Acid CatalystPhenylacetate (B1230308) EstersFragrances, Prodrugs
Amide CouplingAmine, Coupling Agent (e.g., DCC, EDC)PhenylacetamidesBioactive Molecules, Pharmaceuticals
HalogenationHalogenating Agent (e.g., NBS, SOCl₂)α-Halo Phenylacetic AcidsVersatile Synthetic Intermediates
Ring-forming ReactionsVarious (e.g., intramolecular cyclization)Heterocyclic CompoundsMedicinal Chemistry Scaffolds

Potential in Material Science and Polymer Chemistry

The unique combination of an aromatic ring, a halogen, and an ether linkage suggests potential applications for this compound in the development of novel materials.

While direct studies incorporating this compound into polymers are not widely available, related compounds have shown utility in this area. For example, 4-ethoxyphenylacetic acid, which lacks the chlorine atom, has been investigated for its role in producing polymer additives. chemblink.com The presence of the ethoxy and aromatic groups can enhance compatibility with certain polymer matrices. Acetic acid itself has been studied as an alternative, environmentally friendly solvent for creating gels from poly(3-hydroxybutyrate) (PHB), a biodegradable polymer. mdpi.com

The chloro- and ethoxy- functional groups could potentially impart specific properties such as flame retardancy (from the chlorine) or plasticization and improved thermal stability when incorporated into a polymer backbone or used as an additive.

The development of functional materials often relies on the precise arrangement of molecules in the solid state, a field known as crystal engineering. Research on the parent compound, 3-Chloro-4-hydroxyphenylacetic acid (CHPAA), has demonstrated its utility in forming organic salts with various amines. mdpi.comnih.gov These salts exhibit distinct physicochemical properties, such as melting points and thermal stability, based on the intermolecular interactions (e.g., hydrogen bonds) formed in the crystal lattice. mdpi.com

By replacing the hydroxyl group with an ethoxy group, the hydrogen-bonding capabilities of the molecule are altered. This modification provides a tool for crystal engineers to fine-tune the crystal packing and, consequently, the physical properties of the resulting materials. This approach could be used to develop new materials with tailored optical, thermal, or mechanical properties.

Agrochemical Research Applications

The structural motif of a substituted phenoxyacetic acid is found in many commercial herbicides. This makes this compound and its derivatives prime candidates for investigation in agrochemical research.

Its parent compound, 3-Chloro-4-hydroxyphenylacetic acid, is explicitly mentioned as a scaffold for creating libraries of compounds intended for agrochemical screening. mdpi.comchemimpex.com This indicates that the core structure is considered promising for discovering new herbicides or plant growth regulators. 3-Chloro-4-hydroxyphenylacetic acid itself is described as an auxin influx inhibitor, a mechanism of action relevant to plant growth regulation.

The broader class of chlorinated phenoxyacetic acids has a long history in agriculture, as shown in the table below.

Compound NamePrimary UseMechanism of Action (Simplified)
2,4-Dichlorophenoxyacetic acid (2,4-D)Systemic HerbicideSynthetic Auxin; causes uncontrolled growth
4-Chloroindole-3-acetic acidNatural Plant Hormone, HerbicideInduces abnormal ethylene (B1197577) levels
3-Chloro-4-hydroxyphenylacetic acidHerbicide Intermediate, Auxin InhibitorBlocks auxin transport

The structural similarity of this compound to these known agrochemicals suggests its potential for similar applications. The ethoxy group can modify the compound's uptake, transport, and activity in plants, potentially leading to the development of more selective or effective herbicides. chemblink.com

Development of Herbicide Analogs and Their Mechanisms of Action in Plants

The development of herbicide analogs based on the this compound structure is rooted in the well-established science of synthetic auxins. Phenoxyacetic acids, as a class, mimic the activity of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth in susceptible plant species, ultimately causing their death. nih.govmdpi.com The herbicidal efficacy of these compounds is highly dependent on the nature and position of substituents on the aromatic ring.

Research into substituted phenoxyacetic acids has revealed key structure-activity relationships that guide the design of new herbicide analogs. The introduction of halogen atoms, such as chlorine, and alkoxy groups, such as the ethoxy group in this compound, can significantly influence the molecule's herbicidal potency, selectivity, and persistence in the environment.

The primary mechanism of action for these auxin-mimicking herbicides involves their interaction with specific auxin-binding proteins in the plant. This binding initiates a cascade of physiological responses, including epinasty (twisting and curling of stems and leaves), stem elongation, and disruption of normal cell division and differentiation. mdpi.com The selectivity of these herbicides, often targeting broadleaf weeds while leaving grass crops unharmed, is attributed to differences in their uptake, translocation, and metabolism between different plant species.

While specific studies on the herbicidal activity of a wide range of analogs derived directly from this compound are not extensively documented in publicly available literature, the general principles of phenoxyacetic acid herbicide design suggest that modifications to the ethoxy group or the introduction of additional substituents on the phenyl ring could lead to the development of novel herbicides with tailored properties. For instance, the synthesis of various aryloxyacetic acid derivatives has been explored to develop new inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), another important target for herbicides. nih.gov

The following table summarizes the herbicidal activity of representative phenoxyacetic acid analogs against common weeds, illustrating the impact of different substitution patterns.

Compound/AnalogTarget Weed(s)Observed Herbicidal Effect
2,4-Dichlorophenoxyacetic acid (2,4-D)Broadleaf weeds (e.g., Amaranthus retroflexus)High efficacy, causes epinasty and abnormal growth. nih.gov
4-Chlorophenoxyacetic acid (4-CPA)Broadleaf weedsModerate to high herbicidal activity.
2-Methyl-4-chlorophenoxyacetic acid (MCPA)Broadleaf weedsHigh efficacy, similar to 2,4-D.
Substituted 2-(phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-onesBroadleaf weeds (e.g., Abutilon theophrasti, Brassica juncea)Significant post-emergence herbicidal activity.

This table is illustrative and based on the general activity of the phenoxyacetic acid class of herbicides. Specific activity of this compound analogs would require targeted experimental evaluation.

Plant Metabolism and Environmental Fate Studies of Related Agrochemicals

The persistence and environmental impact of any agrochemical are critically dependent on its metabolism in target and non-target organisms, as well as its degradation in the environment. For phenoxyacetic acid-based herbicides, these processes have been the subject of extensive research.

Plant Metabolism:

Once absorbed by a plant, phenoxyacetic acid herbicides undergo a series of metabolic transformations, generally categorized into Phase I and Phase II reactions. ucanr.edu

Phase I Reactions: These initial modifications often involve oxidation, reduction, or hydrolysis. A common metabolic pathway for chlorinated phenoxyacetic acids is the cleavage of the ether linkage, leading to the formation of the corresponding chlorophenol. nih.gov For this compound, this would likely result in the formation of 3-chloro-4-ethoxyphenol. Hydroxylation of the aromatic ring is another common Phase I reaction. nih.gov

Phase II Reactions: The metabolites from Phase I, which may still be biologically active, are then typically conjugated with endogenous molecules such as sugars (e.g., glucose) or amino acids. ucanr.edu This process generally detoxifies the compound and increases its water solubility, facilitating its sequestration within the plant cell's vacuole. For phenoxyacetic acids, the formation of glucose esters and amino acid conjugates (with aspartic acid and glutamic acid) has been observed. nih.gov

The rate and extent of metabolism can vary significantly between plant species, which is a key factor in the selective action of these herbicides. ucanr.edu

Environmental Fate:

The environmental fate of phenoxyacetic acid herbicides is influenced by a combination of biotic and abiotic factors.

Biodegradation: Microbial degradation is a primary route for the breakdown of these compounds in soil and water. nih.govnih.gov Various soil microorganisms, including bacteria and fungi, have been shown to utilize phenoxyacetic acids as a carbon source, breaking them down into simpler, non-toxic compounds. nih.govnih.gov The degradation pathway often involves the cleavage of the ether bond, followed by the further breakdown of the aromatic ring. The presence of an ethoxy group may influence the rate and pathway of microbial degradation. Studies on the biodegradation of alkyl ethoxy glucosides suggest that the length of the alkyl and sugar chains can affect the degradation rate. researchgate.net

Hydrolysis: The ether linkage in phenoxyacetic acids can also be susceptible to chemical hydrolysis, particularly under certain pH and temperature conditions. This process would also lead to the formation of the corresponding phenol (B47542).

Photodegradation: Sunlight can also contribute to the degradation of these herbicides on soil surfaces and in water, although its significance can vary depending on environmental conditions.

The following table provides a summary of the expected metabolic and degradation products of agrochemicals structurally related to this compound.

ProcessPotential Products
Plant Metabolism (Phase I) 3-Chloro-4-ethoxyphenol, Hydroxylated derivatives
Plant Metabolism (Phase II) Glucose conjugates, Amino acid conjugates (e.g., with aspartate, glutamate)
Environmental Degradation 3-Chloro-4-ethoxyphenol, Further breakdown products of the aromatic ring

This table is based on the known metabolism and degradation pathways of analogous phenoxyacetic acid herbicides. The specific products for this compound would need to be confirmed through dedicated studies.

Future Research Directions and Emerging Methodologies for 3 Chloro 4 Ethoxyphenyl Acetic Acid

Development of Novel and Sustainable Synthetic Routes

The chemical industry is increasingly focused on developing environmentally friendly and economically viable synthetic processes. diva-portal.org For (3-Chloro-4-ethoxyphenyl)acetic acid, future research in synthetic chemistry will likely concentrate on several key areas:

Green Chemistry Approaches: Emphasis will be placed on utilizing less hazardous solvents, reducing waste, and improving atom economy. nih.gov This could involve exploring catalytic methods that replace stoichiometric reagents, thereby minimizing environmental impact.

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Future research may identify enzymes capable of catalyzing key steps in the synthesis of this compound, offering a highly selective and sustainable alternative to traditional chemical methods.

Synthetic StrategyPotential Advantages
Green CatalysisReduced waste, lower environmental impact, use of renewable resources.
Flow ChemistryImproved safety, enhanced reaction control, scalability.
BiocatalysisHigh selectivity, mild reaction conditions, biodegradability of catalysts.

Application of Machine Learning and AI in Compound Design and Synthesis Prediction

Predictive Modeling: AI algorithms can be trained on large datasets of chemical reactions to predict the most efficient synthetic routes and optimal reaction conditions. nih.gov This can significantly reduce the time and resources required for experimental work.

Novel Derivative Design: Machine learning models can be used to design new derivatives of this compound with enhanced biological activity or improved physicochemical properties. ajrconline.org These models can predict the properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

Reaction Optimization: AI can be used to optimize reaction parameters in real-time, leading to improved yields and reduced by-product formation. nih.gov

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time provides valuable insights into reaction kinetics and mechanisms, enabling better process control and optimization. Advanced spectroscopic techniques that could be applied to the synthesis of this compound include:

In-situ FTIR and Raman Spectroscopy: These techniques provide real-time information about the concentration of reactants, intermediates, and products, allowing for precise control over the reaction progress. mdpi.com

Process Analytical Technology (PAT): PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. mdpi.com The implementation of PAT in the synthesis of this compound could lead to more robust and consistent manufacturing processes.

FlowNMR Spectroscopy: This technique allows for the non-invasive, real-time monitoring of chemical reactions in a flow system, providing detailed structural information about the species present in the reaction mixture. dntb.gov.ua

Spectroscopic TechniqueInformation Provided
In-situ FTIR/RamanReal-time concentration of reactants, intermediates, and products.
Process Analytical Technology (PAT)Continuous monitoring and control of critical process parameters.
FlowNMR SpectroscopyDetailed structural information of molecules in a flow system.

Expanding the Scope of Computational Modeling for Complex Systems

Computational modeling plays a crucial role in understanding the behavior of molecules and predicting their properties. For this compound, advanced computational methods can be used to:

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding affinity and interaction of this compound and its derivatives with biological targets, aiding in the design of new therapeutic agents.

Quantum Mechanical Calculations: These calculations can provide detailed insights into the electronic structure and reactivity of the molecule, helping to elucidate reaction mechanisms and predict spectroscopic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity, facilitating the design of more potent compounds.

Exploration of New Non-Clinical Biological and Materials Science Applications

While much of the focus on phenylacetic acid derivatives has been in the pharmaceutical realm, there is growing interest in their potential applications in other fields. Future research could explore the use of this compound in:

Agrochemicals: Phenylacetic acid derivatives have shown promise as herbicides and plant growth regulators. mdpi.com Further investigation into the activity of this compound in this area could lead to the development of new agricultural products.

Materials Science: The unique chemical structure of this compound may lend itself to applications in materials science, such as in the synthesis of polymers or functional materials with specific optical or electronic properties.

Crystal Engineering: The compound's ability to form salts and co-crystals with other molecules makes it a useful building block in crystal engineering, which aims to design and synthesize crystalline materials with desired properties. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Chloro-4-ethoxyphenyl)acetic acid, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions:

Esterification : Ethoxy group introduction via nucleophilic substitution (e.g., using ethyl bromide with a phenol derivative under basic conditions) .

Chlorination : Electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) or directed ortho-lithiation followed by chlorination .

Acetic Acid Moiety Addition : Friedel-Crafts alkylation or coupling of pre-functionalized phenylacetic acid derivatives .

  • Characterization : Intermediates are validated using NMR (¹H/¹³C for substituent positioning), HPLC (purity >95%), and FT-IR (functional group confirmation) .

Q. How can researchers purify this compound to analytical-grade standards?

  • Methodology :

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences; monitor crystal formation via polarized light microscopy .
  • Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate) to separate chlorinated byproducts .
  • Final Purity Assessment : Validate via melting point analysis (DSC) and LC-MS to detect trace impurities (<0.1%) .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR to identify ethoxy (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.1 ppm for OCH₂) and acetic acid protons (δ 3.6–3.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and rule out isobaric impurities .
  • X-ray Crystallography : For unambiguous confirmation of substituent positions in single crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

  • Methodology :

  • Design of Experiments (DoE) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling steps) to identify optimal parameters .
  • In Situ Monitoring : Use ReactIR to track reaction progress and detect intermediates .
  • Byproduct Mitigation : Introduce scavenger resins (e.g., QuadraSil™ AP for halogen removal) .

Q. What strategies are used to study the structure-activity relationships (SAR) of this compound derivatives?

  • Methodology :

  • Derivatization : Synthesize analogs with varying substituents (e.g., fluoro, nitro groups) at the 3- or 4-positions .
  • Bioactivity Assays : Test in vitro enzyme inhibition (e.g., cyclooxygenase-2) using fluorescence-based assays .
  • Computational Modeling : Dock derivatives into target protein active sites (e.g., AutoDock Vina) to predict binding affinities .

Q. How can researchers evaluate the hydrolytic stability of this compound under physiological conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C; monitor degradation via UPLC-MS .
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics; identify degradation products (e.g., dechlorinated or de-ethoxylated analogs) .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Methodology :

  • Hyphenated Techniques : Combine LC-NMR-MS to correlate chromatographic peaks with spectral data in real-time .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm peak assignments in complex NMR spectra .
  • Comparative Analysis : Cross-reference with databases (e.g., NIST Chemistry WebBook) for known chloro-phenylacetic acid derivatives .

Q. What challenges arise when scaling up the synthesis of this compound, and how are they addressed?

  • Methodology :

  • Heat Management : Use flow reactors to control exothermic reactions (e.g., chlorination steps) .
  • Solvent Recovery : Implement distillation systems to recycle DCM or THF, reducing waste .
  • Safety Protocols : Monitor airborne chloro-compounds using real-time gas sensors; adhere to OSHA exposure limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.